1-(2-Fluoro-6-nitrophenyl)piperidine CAS 1233952-03-8 properties
1-(2-Fluoro-6-nitrophenyl)piperidine CAS 1233952-03-8 properties
[1]
Executive Summary
1-(2-Fluoro-6-nitrophenyl)piperidine (CAS 1233952-03-8) is a specialized fluorinated heterocyclic intermediate used primarily in the synthesis of high-value pharmaceutical pharmacophores.[1][2][3] Characterized by a sterically congested 1,2,3-trisubstituted benzene core, this compound serves as a critical building block for atropisomer-stable kinase inhibitors , GPCR ligands , and tricyclic psychotropic agents .[4] Its synthesis relies on regioselective nucleophilic aromatic substitution (SNAr), exploiting the differential activation of fluorine substituents by an ortho-nitro group.[4]
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Registry Number | 1233952-03-8 |
| IUPAC Name | 1-(2-Fluoro-6-nitrophenyl)piperidine |
| Molecular Formula | C₁₁H₁₃FN₂O₂ |
| Molecular Weight | 224.23 g/mol |
| Appearance | Yellow to Orange Crystalline Solid or Viscous Oil (Polymorph dependent) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Key Structural Feature | Steric "Sandwich": Piperidine ring flanked by F and NO₂ |
Synthetic Pathway & Mechanistic Insight[4][12]
The synthesis of 1-(2-Fluoro-6-nitrophenyl)piperidine is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr) .[4] The choice of starting material, 2,3-difluoronitrobenzene , is critical.[4] Unlike 2,6-difluoronitrobenzene (which would yield the 2-nitro-3-fluoro isomer), the 2,3-difluoro precursor directs nucleophilic attack specifically to the C2 position.[4]
Reaction Mechanism
The nitro group at C3 exerts a strong electron-withdrawing effect (mesomeric and inductive), activating the ortho-fluorine at C2.[4] The fluorine at C1 is meta to the nitro group and is significantly less electrophilic.[4] Consequently, piperidine attacks C2 exclusively, displacing the fluorine atom.[4]
Figure 1: Regioselective synthesis via SNAr mechanism. The C2-Fluorine is selectively displaced due to ortho-activation by the nitro group.
Experimental Protocol
Reagents:
-
2,3-Difluoronitrobenzene (1.0 eq)[4]
-
Piperidine (1.2 eq)[4]
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)[4]
-
Solvent: Acetonitrile (MeCN) or DMF[4]
Procedure:
-
Preparation: Dissolve 2,3-difluoronitrobenzene (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂).
-
Addition: Add K₂CO₃ (20 mmol) followed by the dropwise addition of piperidine (12 mmol) at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[4] The spot for the starting material (Rf ~0.[4]6) should disappear, replaced by a lower Rf yellow spot.[4]
-
Workup: Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Structural Analysis & Quality Control
Validating the structure requires confirming the regiochemistry (2-F vs 3-F isomer).[4]
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Look for a triplet of doublets or multiplet pattern characteristic of the 1,2,3-substitution.[4] The proton para to the nitro group will appear most deshielded.[4]
-
Aliphatic Region: The piperidine protons will appear as two distinct multiplets (α-CH₂ ~3.0-3.2 ppm, β/γ-CH₂ ~1.5-1.7 ppm).[4] Note: Due to the steric bulk of the ortho-nitro and ortho-fluoro groups, the piperidine ring may exhibit restricted rotation, potentially broadening the α-proton signals at low temperatures.[4]
-
-
¹⁹F NMR:
Applications in Drug Discovery[2][4][13]
The 1-(2-Fluoro-6-nitrophenyl)piperidine scaffold is a high-value intermediate for generating "privileged" medicinal chemistry cores.
Scaffold Diversification
The primary utility lies in reducing the nitro group to an aniline.[4] The resulting 2-amino-6-fluorophenyl-piperidine is a versatile precursor for bicyclic heterocycles.
Figure 2: Downstream synthetic utility.[4] The reduced aniline serves as a gateway to fused heterocyclic systems.[4]
Pharmacological Relevance[4][12][13]
-
Kinase Inhibition: The steric clash between the piperidine and the ortho-substituents forces the piperidine ring out of the phenyl plane.[4] This "twisted" conformation mimics the 3D geometry required to bind into the ATP-binding pocket of certain kinases (e.g., MEK, PI3K) with high selectivity.[4]
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GPCR Ligands: Piperidine-linked aromatics are classic pharmacophores for dopamine (D2/D4) and serotonin (5-HT) receptors.[4] The fluorine atom improves metabolic stability by blocking oxidative metabolism at the phenyl ring.[4]
Safety & Handling
-
Hazards:
-
Precautions: Handle in a fume hood wearing nitrile gloves and safety goggles.[4] Avoid contact with metallic needles if residual acid is present (potential for shock-sensitive salts, though low risk for this specific derivative).[4]
References
-
ChemicalBook. (2024).[4] 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis and analogs. Retrieved from [4]
-
National Institutes of Health (NIH). (2024).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [4]
-
Accela ChemBio. (2024).[4] Product Catalog: 1-(2-Fluoro-6-nitrophenyl)piperidine (CAS 1233952-03-8).[1][2][3] Retrieved from [4]
-
PubChem. (2024).[4] 1,3-Difluoro-2-nitrobenzene (Precursor Data). Retrieved from [4]
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CAS [chemicalbook.com]
- 3. 1-(4-氟-2-硝基苯基)哌啶 | 1-(4-Fluoro-2-nitrophenyl)piperidin | 719-70-0 - 乐研试剂 [leyan.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]
